(4-Propanoylphenyl) morpholine-4-carboxylate
CAS No.: 526190-36-3
Cat. No.: VC21406400
Molecular Formula: C14H17NO4
Molecular Weight: 263.29g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 526190-36-3 |
|---|---|
| Molecular Formula | C14H17NO4 |
| Molecular Weight | 263.29g/mol |
| IUPAC Name | (4-propanoylphenyl) morpholine-4-carboxylate |
| Standard InChI | InChI=1S/C14H17NO4/c1-2-13(16)11-3-5-12(6-4-11)19-14(17)15-7-9-18-10-8-15/h3-6H,2,7-10H2,1H3 |
| Standard InChI Key | XGYNVMSKENHRGK-UHFFFAOYSA-N |
| SMILES | CCC(=O)C1=CC=C(C=C1)OC(=O)N2CCOCC2 |
| Canonical SMILES | CCC(=O)C1=CC=C(C=C1)OC(=O)N2CCOCC2 |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
(4-Propanoylphenyl) morpholine-4-carboxylate is an organic compound with a well-defined chemical structure. It is registered with CAS number 526190-36-3 and has the molecular formula C14H17NO4. The compound's IUPAC name is (4-propanoylphenyl) morpholine-4-carboxylate, which describes its primary structural features. The molecular weight of this compound is 263.29 g/mol, placing it in the medium molecular weight range for organic compounds.
Structural Features
The structure of (4-Propanoylphenyl) morpholine-4-carboxylate can be understood as consisting of three key components: a propanoyl group, a phenyl ring, and a morpholine-4-carboxylate moiety. The compound features a phenyl ring substituted at the para position with a propanoyl group (CCC(=O)). This phenyl-propanoyl unit is connected to a morpholine ring via a carboxylate linkage (OC(=O)). The morpholine ring itself is a six-membered heterocycle containing both oxygen and nitrogen atoms in a 1,4-relationship.
Identification Codes and Descriptors
For computational and database purposes, the compound is characterized by several standard descriptors. Its Standard InChI is InChI=1S/C14H17NO4/c1-2-13(16)11-3-5-12(6-4-11)19-14(17)15-7-9-18-10-8-15/h3-6H,2,7-10H2,1H3, and its Standard InChIKey is XGYNVMSKENHRGK-UHFFFAOYSA-N. The canonical SMILES notation for the compound is CCC(=O)C1=CC=C(C=C1)OC(=O)N2CCOCC2, which provides a linear representation of its molecular structure. The compound is also indexed in PubChem with the identifier 2927676.
Physical and Chemical Properties
Physical Properties
The physical properties of (4-Propanoylphenyl) morpholine-4-carboxylate are important for understanding its behavior in various environments and applications. The available data indicates that the compound has limited water solubility, measured at approximately 39.5 μg/mL. This relatively low water solubility is consistent with the presence of both hydrophobic (propanoyl and phenyl) and hydrophilic (carboxylate and morpholine) moieties in its structure.
Table 1: Physical Properties of (4-Propanoylphenyl) morpholine-4-carboxylate
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 263.29 g/mol | |
| Solubility in Water | 39.5 μg/mL | |
| Physical State | Solid (predicted) | Based on structure |
| Color | White to off-white (predicted) | Based on similar compounds |
Chemical Properties
The chemical properties of this compound are largely determined by its functional groups. The presence of the propanoyl group (a ketone) on the phenyl ring introduces a moderately reactive carbonyl functionality. The carboxylate linkage between the phenyl ring and the morpholine moiety is susceptible to hydrolysis under appropriate conditions. The morpholine ring, with its tertiary amine and ether functionality, contributes to the compound's basicity and potential for hydrogen bonding interactions.
Structural Analysis and Related Compounds
Comparison with Related Structures
(4-Propanoylphenyl) morpholine-4-carboxylate shares structural similarities with other morpholine-containing compounds. One such related compound is phenyl morpholine-4-carboxylate (C11H13NO3), which lacks the propanoyl group on the phenyl ring . This simpler analog has a molecular weight of 207.23 g/mol and is characterized by the InChI string InChI=1S/C11H13NO3/c13-11(12-6-8-14-9-7-12)15-10-4-2-1-3-5-10/h1-5H,6-9H2 .
Another structurally related compound is 4-(4-aminophenyl)-3-morpholinone, which features a morpholine ring with a different connectivity pattern to a phenyl group . This compound has been studied for its potential pharmaceutical applications and has established synthesis routes .
Structure-Activity Relationships
The structural features of (4-Propanoylphenyl) morpholine-4-carboxylate suggest potential pharmacological activities. The morpholine ring is a common structural motif in pharmaceutical compounds, often contributing to water solubility and bioavailability. The propanoyl group on the phenyl ring introduces a hydrophobic region that could potentially interact with lipophilic binding pockets in biological targets.
The carboxylate linkage in this compound may serve as a potential cleavage site in biological systems, possibly allowing for the release of active fragments. This structural feature is sometimes employed in prodrug design, where controlled release of active compounds is desired.
Synthesis and Preparation Methods
Related Synthetic Procedures
Insights into potential synthesis methods can be gained from examining the preparation of related compounds. For instance, the synthesis of 4-(4-aminophenyl)-3-morpholinone involves several steps, including the reaction of 2-anilinoethanol with chloroacetyl chloride under basic conditions, followed by a nitration step and subsequent reduction of the nitro group to an amine .
The synthesis of phenyl morpholine-4-carboxylate likely involves the reaction of phenol with morpholine-4-carbonyl chloride, which could serve as a model for the synthesis of the target compound with appropriate modifications .
Chemical Reactivity and Stability
Predicted Reactivity
The reactivity of (4-Propanoylphenyl) morpholine-4-carboxylate can be predicted based on its constituent functional groups. Key potential reactions include:
-
Hydrolysis of the carboxylate linkage under acidic or basic conditions
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Nucleophilic addition to the ketone carbonyl of the propanoyl group
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Oxidation of the propanoyl side chain
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Complexation through the morpholine nitrogen and oxygen atoms
Stability Considerations
The compound is likely to be stable under normal laboratory conditions but may be susceptible to degradation under extreme pH conditions due to the hydrolyzable carboxylate linkage. Long-term storage would typically require protection from moisture and light, with refrigeration recommended to prevent potential degradation of the propanoyl group.
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